{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine
Description
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-12-20-14-17-10-11-18(19(13-17)21-2)22-15-16-8-6-5-7-9-16/h5-11,13,20H,3-4,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPXCAUHTSEKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212168 | |
| Record name | N-Butyl-3-methoxy-4-(phenylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289488-54-6 | |
| Record name | N-Butyl-3-methoxy-4-(phenylmethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289488-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-3-methoxy-4-(phenylmethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This can be achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The next step is the introduction of the methoxy group. This can be done by methylation of the hydroxyl group using methyl iodide and a base like sodium hydride.
Amination: The final step involves the introduction of the amine group. This can be achieved by reductive amination using butylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, especially at the amine group. Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring. Reagents like bromine or nitric acid can be used to introduce substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
Oxidation: Benzylic oxidation can lead to the formation of benzaldehyde derivatives.
Reduction: Reduction of the amine group can yield primary amines.
Substitution: Electrophilic substitution can yield various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
- The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a valuable building block in organic chemistry. The presence of both benzyloxy and methoxy groups enhances its reactivity, enabling various chemical transformations.
Reactions and Mechanisms
- Oxidation : The compound can undergo oxidation at the benzylic position using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced at the amine group with lithium aluminum hydride, yielding secondary or tertiary amines.
- Substitution : Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents.
Biological Applications
Biological Activity Exploration
- Research indicates that {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine may exhibit significant biological activities including:
- Antimicrobial Properties : Preliminary studies suggest it may inhibit the growth of certain pathogens.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals.
- Antiproliferative Effects : In vitro studies indicate it may inhibit cancer cell proliferation, suggesting anticancer potential.
Mechanism of Action
- The mechanism involves interactions with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds, while the aromatic ring participates in π-π interactions, modulating enzyme or receptor activity.
Medicinal Chemistry
Therapeutic Potential
- The unique structure of this compound suggests potential interactions with various biological receptors, making it a candidate for drug development. Ongoing research aims to explore its pharmacological properties and therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .
Case Studies
- A study on compounds derived from similar structures indicated that modifications in the benzyloxy group could enhance inhibitory effects on human butyrylcholinesterase, a target for Alzheimer's treatment. This highlights the compound's potential as a lead structure for developing novel therapeutic agents .
Industrial Applications
Production of Specialty Chemicals
- In the industrial sector, This compound is utilized in producing specialty chemicals and materials. Its unique structural features allow for the development of novel materials with specific properties tailored for various applications.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine and related compounds:
Key Comparative Insights :
Alkyl Chain Length :
- The butyl chain in the target compound enhances lipophilicity compared to the methyl analog (). This may improve blood-brain barrier penetration in drug design.
- The allyl-substituted butyl chain in Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine introduces unsaturation, enabling participation in cycloaddition or polymerization reactions ().
Aromatic Substitution :
- The 4-benzyloxy-3-methoxyphenyl group in the target compound offers steric hindrance and dual oxygen functionalities, unlike the simpler 4-methoxyphenyl in other analogs (). This could modulate receptor binding specificity.
Scaffold Diversity :
- The purine core in 9-[4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl]-9H-purin-6-amine () introduces nucleobase-like properties, contrasting with the purely aromatic target compound. Such scaffolds are often explored for kinase inhibition.
Salt Forms :
- The hydrochloride salt of the target compound (CAS: 1158474-80-6) improves aqueous solubility, a critical factor in formulation development ().
Biological Activity
The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine is a synthetic organic molecule characterized by its complex structure, which includes a benzyloxy group, a methoxy group, and a butyl amine moiety. This unique combination of functional groups suggests potential for various biological activities, making it an intriguing subject for further research.
Chemical Structure and Properties
The molecular formula of this compound can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these groups may confer distinct pharmacological properties not observed in other similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methoxybenzylamine | Methoxy group, primary amine | Known for antidepressant effects |
| 3-Benzyloxyaniline | Benzyloxy group, aromatic amine | Exhibits anticancer properties |
| 2-(Butylamino)-1-(4-methoxyphenyl)ethanol | Butyl amine, methoxy group | Potentially used in pain management |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions can modulate enzyme activities and receptor functions, which are crucial in pharmacological applications.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could potentially bind to neurotransmitter receptors, influencing neurochemical signaling.
Biological Activity Spectrum
Preliminary studies suggest that this compound may exhibit a range of biological activities, including:
- Antidepressant Effects : Due to the presence of the amine functionality.
- Anti-inflammatory Properties : Linked to the aromatic rings present in its structure.
- Neuroprotective Activities : Potentially associated with interactions within neurotransmitter systems.
Case Studies and Research Findings
-
Inhibition of Butyrylcholinesterase (BChE) :
Research has indicated that derivatives similar to this compound show promise as inhibitors of BChE, which is relevant in the context of Alzheimer’s disease. In vitro studies demonstrated that these compounds could significantly reduce BChE activity at certain concentrations, suggesting potential therapeutic applications in neurodegenerative disorders . -
Anti-Metastatic Effects :
A related compound showed anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines by downregulating p53 and mediating the suppression of integrin α7. This indicates that compounds with similar structural features may also possess anti-cancer properties . The findings revealed that treatment with this compound significantly inhibited cell migration and invasion in Huh7 cells, suggesting a potential role in cancer therapy.
Q & A
Q. What strategies mitigate mutagenicity risks identified in Ames testing?
- Structural Optimization : Replace the benzyl group with pyridinyl analogs to reduce DNA intercalation potential.
- Safety Data : Ames II testing for parent compound and metabolites (e.g., nitroso derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
